Ortho-Substitution Alters Reactivity
The target compound exhibits ortho-substitution of the furan ring relative to the carboxylic acid group (2-position on benzoic acid), whereas the 3-substituted analog (CAS 1261914-01-5) and 4-substituted analog (CAS 1261925-34-1) place the furan ring at meta and para positions, respectively . This ortho arrangement introduces steric hindrance around the carboxylic acid moiety, which can modulate reactivity in amide coupling and esterification reactions compared to the less hindered meta and para analogs .
| Evidence Dimension | Substitution pattern (steric environment around carboxylic acid) |
|---|---|
| Target Compound Data | Furan at ortho position (2-substitution) |
| Comparator Or Baseline | 4-(Furan-2-yl)-3-methoxybenzoic acid: furan at para position (4-substitution); 3-(Furan-2-yl)-5-methoxybenzoic acid: furan at meta position (3-substitution) |
| Quantified Difference | Qualitative steric hindrance difference; no published quantitative reactivity data located |
| Conditions | Structural analysis based on IUPAC nomenclature and substitution pattern |
Why This Matters
Ortho-substitution confers distinct steric and electronic properties that directly influence coupling efficiency and yield in downstream synthetic applications.
